1-methyl-2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide
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Description
1-methyl-2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H14N6O2S and its molecular weight is 366.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing thetriazole and indole moieties are known to bind with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
Triazole compounds are known to readily bind in the biological system due to the presence of two carbon and three nitrogen atoms in their structure . Similarly, indole derivatives are known to bind with high affinity to multiple receptors .
Biochemical Pathways
It’s worth noting that both triazole and indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, antioxidant, antimicrobial, and more .
Pharmacokinetics
The compound’s solubility in hot water and organic solvents suggests that it may have good bioavailability.
Result of Action
Given the broad-spectrum biological activities associated with triazole and indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It should be stored in a cool, dry, well-ventilated place, away from oxidizing agents and combustible materials .
Biological Activity
The compound 1-methyl-2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide (CAS Number: 1904178-64-8) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H14N6O2S with a molecular weight of 366.4 g/mol. The structure features a complex arrangement of functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C17H14N6O2S |
Molecular Weight | 366.4 g/mol |
CAS Number | 1904178-64-8 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to triazolo-pyridazine derivatives. For instance, similar derivatives have demonstrated significant activity against various bacterial strains. One study evaluated the antimicrobial efficacy of substituted triazole derivatives against Mycobacterium tuberculosis and reported IC50 values ranging from 1.35 to 2.18 μM for selected compounds . This suggests that the target compound may exhibit comparable antimicrobial properties.
Antitubercular Activity
The design and synthesis of novel compounds like the one often aim at enhancing anti-tubercular activity. In a related study, derivatives were synthesized and tested against Mycobacterium tuberculosis, with several compounds showing promising results in inhibiting bacterial growth . The mechanisms of action typically involve interference with bacterial cell wall synthesis or metabolic pathways.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In preliminary studies involving similar triazole derivatives, compounds were found to be non-toxic to human embryonic kidney (HEK-293) cells at effective concentrations . This indicates a favorable therapeutic index for further development.
The biological activity of the compound can be attributed to its ability to interact with specific biological targets. For instance, triazole derivatives are known to act as enzyme inhibitors and can modulate various signaling pathways involved in cell proliferation and apoptosis . The presence of thiophene rings in the structure may enhance lipophilicity, facilitating better membrane penetration and bioavailability.
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing various triazolo derivatives and evaluating their anti-tubercular activity demonstrated that modifications in the chemical structure significantly influenced biological outcomes. The synthesized compounds were subjected to rigorous testing against Mycobacterium tuberculosis, revealing several candidates with low IC50 values .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of similar compounds has shown that specific substitutions on the triazole ring can lead to enhanced biological activity. For example, modifications on the thiophene moiety have been linked to improved binding affinity for target enzymes involved in bacterial metabolism . This highlights the importance of structural optimization in drug design.
Properties
IUPAC Name |
1-methyl-2-oxo-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2S/c1-22-7-2-3-12(17(22)25)16(24)18-9-15-20-19-14-5-4-13(21-23(14)15)11-6-8-26-10-11/h2-8,10H,9H2,1H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDKWVHXNZLHEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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